molecular formula C19H21N3O3 B5823976 1-(2,6-dimethylphenyl)-4-(3-nitrobenzoyl)piperazine

1-(2,6-dimethylphenyl)-4-(3-nitrobenzoyl)piperazine

Cat. No. B5823976
M. Wt: 339.4 g/mol
InChI Key: MRLJDCAKPNJJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dimethylphenyl)-4-(3-nitrobenzoyl)piperazine, also known as DNBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DNBP is a piperazine derivative that has shown promise as a useful tool in the study of various biological systems. In

Mechanism of Action

The exact mechanism of action of 1-(2,6-dimethylphenyl)-4-(3-nitrobenzoyl)piperazine is not fully understood. However, it is believed that its binding to the sigma-1 receptor and dopamine transporter plays a role in its biological effects. 1-(2,6-dimethylphenyl)-4-(3-nitrobenzoyl)piperazine has been shown to modulate the activity of various ion channels and receptors, including the NMDA receptor and the voltage-gated calcium channel.
Biochemical and Physiological Effects:
1-(2,6-dimethylphenyl)-4-(3-nitrobenzoyl)piperazine has been shown to have a number of biochemical and physiological effects. In animal studies, 1-(2,6-dimethylphenyl)-4-(3-nitrobenzoyl)piperazine has been shown to have analgesic, anxiolytic, and antidepressant effects. 1-(2,6-dimethylphenyl)-4-(3-nitrobenzoyl)piperazine has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,6-dimethylphenyl)-4-(3-nitrobenzoyl)piperazine in lab experiments is its selectivity for certain receptors. This allows researchers to study the effects of specific receptor modulation on various physiological processes. However, one limitation of 1-(2,6-dimethylphenyl)-4-(3-nitrobenzoyl)piperazine is its relatively low potency, which can make it difficult to achieve the desired effects at lower concentrations.

Future Directions

There are many potential future directions for research involving 1-(2,6-dimethylphenyl)-4-(3-nitrobenzoyl)piperazine. One area of interest is the role of 1-(2,6-dimethylphenyl)-4-(3-nitrobenzoyl)piperazine in pain perception and the development of new analgesic drugs. Additionally, 1-(2,6-dimethylphenyl)-4-(3-nitrobenzoyl)piperazine has shown promise in the treatment of neurodegenerative diseases, and further research in this area could lead to the development of new treatments. Finally, the use of 1-(2,6-dimethylphenyl)-4-(3-nitrobenzoyl)piperazine in the study of various ion channels and receptors could provide valuable insights into the mechanisms of various physiological processes.

Synthesis Methods

1-(2,6-dimethylphenyl)-4-(3-nitrobenzoyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-(2,6-dimethylphenyl)piperazine with 3-nitrobenzoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography. Other methods of synthesis have also been reported in the literature.

Scientific Research Applications

1-(2,6-dimethylphenyl)-4-(3-nitrobenzoyl)piperazine has been used extensively in scientific research due to its ability to selectively bind to certain receptors in the body. Specifically, 1-(2,6-dimethylphenyl)-4-(3-nitrobenzoyl)piperazine has been shown to bind to the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, mood regulation, and neuroprotection. 1-(2,6-dimethylphenyl)-4-(3-nitrobenzoyl)piperazine has also been shown to have an affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.

properties

IUPAC Name

[4-(2,6-dimethylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-14-5-3-6-15(2)18(14)20-9-11-21(12-10-20)19(23)16-7-4-8-17(13-16)22(24)25/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLJDCAKPNJJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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